molecular formula C10H13NO3 B8608298 N-(2,4-Dimethoxy-benzyl)-formamide

N-(2,4-Dimethoxy-benzyl)-formamide

Cat. No. B8608298
M. Wt: 195.21 g/mol
InChI Key: FFHGXZMINVNKQO-UHFFFAOYSA-N
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Patent
US08124610B2

Procedure details

N-(2,4-Dimethoxy-benzyl)-formamide (0.50 g, 2.6 mmol) was added slowly to a suspension of the lithium tetrahydroaluminate (0.19 g, 5.1 mmol) in ether (30 mL, 200 mmol) at −78° C. The reaction mixture was warmed slowly to rt and stirred at rt under an atmosphere of Argon over night. The reaction was quenched at 0° C. by the sequential addition of 0.19 ml of H2O, 0.19 ml of 15% aq NaOH solution, and 0.57 ml of the H2O. The inorganic solids were removed by filtration and washed with ether. The ether filtrate was washed with water and brine, dried over Na2SO4. Evaporation of the solvent gave the product as a pale yellow oil (0.38 g, 82%).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:4]=1[CH2:5][NH:6][CH:7]=O.[AlH4-].[Li+].CCOCC>>[CH3:1][O:2][C:3]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:4]=1[CH2:5][NH:6][CH3:7] |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=C(CNC=O)C=CC(=C1)OC
Name
Quantity
0.19 g
Type
reactant
Smiles
[AlH4-].[Li+]
Name
Quantity
30 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at rt under an atmosphere of Argon over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. by the sequential addition of 0.19 ml of H2O, 0.19 ml of 15% aq NaOH solution, and 0.57 ml of the H2O
CUSTOM
Type
CUSTOM
Details
The inorganic solids were removed by filtration
WASH
Type
WASH
Details
washed with ether
WASH
Type
WASH
Details
The ether filtrate was washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Name
Type
product
Smiles
COC1=C(CNC)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.38 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 80.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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